molecular formula C7H12Br2O2 B14740209 2,3-Dibromopropyl 2-methylpropanoate CAS No. 6308-14-1

2,3-Dibromopropyl 2-methylpropanoate

Cat. No.: B14740209
CAS No.: 6308-14-1
M. Wt: 287.98 g/mol
InChI Key: XFXFJLKPISDTFV-UHFFFAOYSA-N
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Description

2,3-Dibromopropyl 2-methylpropanoate is an organic compound with the molecular formula C7H12Br2O2 It is a brominated ester, which means it contains bromine atoms and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dibromopropyl 2-methylpropanoate typically involves the bromination of allyl alcohol to produce 2,3-dibromopropanol, which is then esterified with 2-methylpropanoic acid. The reaction conditions for the bromination step include the use of bromine as the brominating agent and a solvent such as benzene or carbon tetrachloride. The esterification step requires a catalyst, such as sulfuric acid, and is carried out under reflux conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the continuous addition of bromine to allyl alcohol in a reaction vessel, followed by the esterification of the resulting 2,3-dibromopropanol with 2-methylpropanoic acid. The reaction mixture is then purified through distillation to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

2,3-Dibromopropyl 2-methylpropanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of 2-hydroxypropyl 2-methylpropanoate or 2-amino-propyl 2-methylpropanoate.

    Oxidation: Formation of 2-methylpropanoic acid or 2,3-dibromopropanone.

    Reduction: Formation of 2,3-dibromopropyl alcohol.

Scientific Research Applications

2,3-Dibromopropyl 2-methylpropanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of other organic compounds, particularly in the development of brominated flame retardants.

    Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and cellular components.

    Medicine: Investigated for its potential use in drug development, particularly in the design of compounds with antimicrobial or anticancer properties.

    Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,3-Dibromopropyl 2-methylpropanoate involves its interaction with biological molecules, leading to various biochemical effects. The bromine atoms in the compound can form covalent bonds with nucleophilic sites in proteins and DNA, potentially leading to cellular damage or inhibition of enzyme activity. The ester group can be hydrolyzed by esterases, releasing 2,3-dibromopropanol and 2-methylpropanoic acid, which can further interact with cellular components .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Dibromopropyl 2-methylpropanoate is unique due to its specific combination of bromine atoms and ester functional group, which imparts distinct chemical reactivity and biological activity.

Properties

CAS No.

6308-14-1

Molecular Formula

C7H12Br2O2

Molecular Weight

287.98 g/mol

IUPAC Name

2,3-dibromopropyl 2-methylpropanoate

InChI

InChI=1S/C7H12Br2O2/c1-5(2)7(10)11-4-6(9)3-8/h5-6H,3-4H2,1-2H3

InChI Key

XFXFJLKPISDTFV-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)OCC(CBr)Br

Origin of Product

United States

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